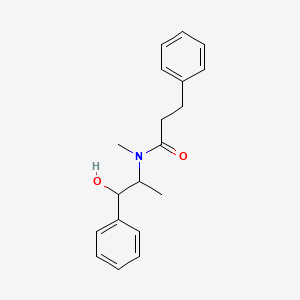
N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide
Descripción general
Descripción
N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide (HMPA) is a synthetic organic compound that has been used in a variety of scientific applications. HMPA is a colorless liquid that is soluble in many organic solvents and has a low vapor pressure. Its molecular formula is C13H17NO2 and its molecular weight is 211.28 g/mol. HMPA is used in a variety of scientific research applications, such as synthesis, biochemistry, physiology, and drug development.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Isolation
N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide is associated with various chemical synthesis processes and the isolation of compounds. For instance, novel compounds like phenylpropionamides have been isolated from medicinal plants like Ailanthus altissima, indicating its relevance in natural product chemistry (Ni, J., Shi, J.-T., Tan, Q., & Chen, Q., 2017). Additionally, research into the conformation of fentanyl and its derivatives, which include N-phenylpropionamide groups, contributes to our understanding of molecular structures in drug design (Lipiński, P. F. J., Jarończyk, M., Ostrowski, S., Dobrowolski, J., & Sadlej, J., 2016).
Pharmaceutical and Medicinal Research
In pharmaceutical research, derivatives of N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide play a crucial role. For instance, 3-Hydroxy-2-methylpropionamide, an important intermediate in the synthesis of methyl methacrylate, is obtained from acrylamide indicating its significance in medicinal chemistry and drug development (García, L., Claver, C., Diéguez, M., & Masdeu-Bultó, A., 2006).
Molecular and Structural Analysis
The compound's molecular and structural aspects have been the focus of several studies. For example, the synthesis and structure-activity relationship of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase inhibitors, are explored, where N-phenylpropionamide derivatives play a significant role (Ponzano, S., Bertozzi, F., Mengatto, L., et al., 2013).
Environmental and Agricultural Research
The compound also appears in environmental and agricultural research. For instance, studies on the photodegradation pathways and mechanisms of the herbicide metamifop in water/acetonitrile solution have identified derivatives of N-phenylpropionamide as significant degradation products, demonstrating its relevance in understanding environmental fate of chemicals (Moon, J., Kim, J.-H., & Shibamoto, T., 2010).
Propiedades
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15(19(22)17-11-7-4-8-12-17)20(2)18(21)14-13-16-9-5-3-6-10-16/h3-12,15,19,22H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAUTWPSWIXOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696579 | |
| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide | |
CAS RN |
42407-58-9 | |
| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

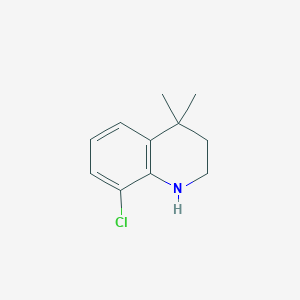
![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)
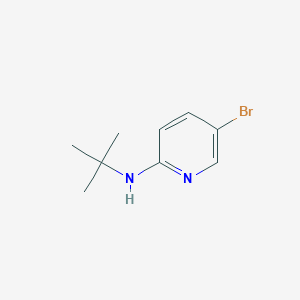
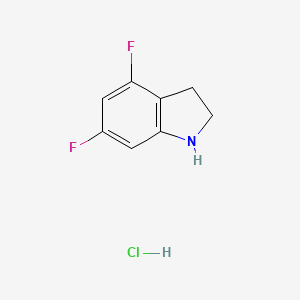
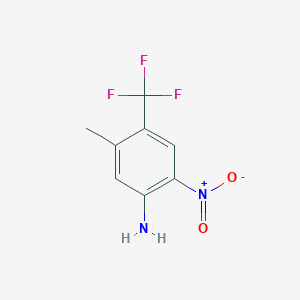
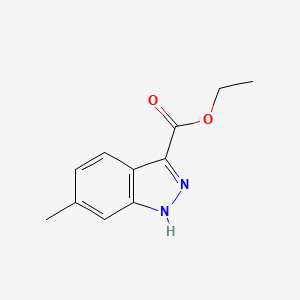
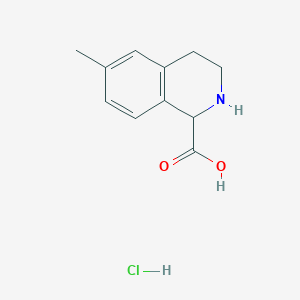
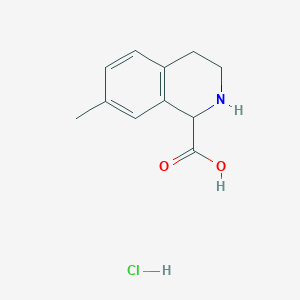
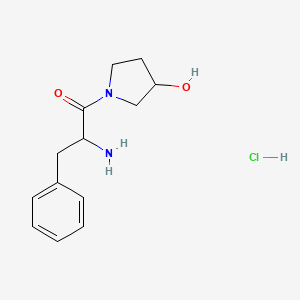
![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)
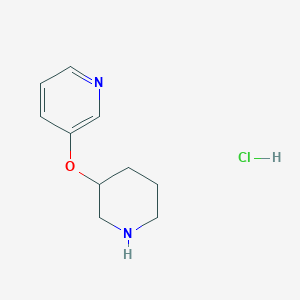
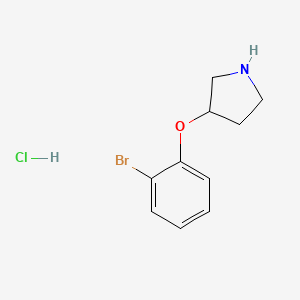
![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)